{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
Description
Historical Context of Phenoxyphenyl Methylamine Research
The study of benzylamine derivatives dates to the late 19th century, with Rudolf Leuckart’s accidental synthesis of benzylamine via the Leuckart reaction (benzaldehyde and formamide) marking a foundational milestone. Early research prioritized simple benzylamines for industrial applications, such as pharmaceuticals and agrochemicals. The introduction of halogen atoms into benzylamine scaffolds emerged later, driven by the need to enhance physicochemical properties like metabolic stability and target affinity.
By the mid-20th century, halogenated benzylamines gained prominence in drug discovery. For instance, benzylamine hydrochloride was utilized in NASA’s Mercury-Atlas 6 mission to mitigate motion sickness, underscoring its pharmacological potential. The integration of halogens—particularly chlorine and fluorine—into aromatic rings became a strategic approach to modulate electronic effects and steric hindrance, enabling precise control over molecular interactions.
Significance in Medicinal Chemistry and Drug Discovery
Halogenated benzylamines occupy a pivotal role in medicinal chemistry due to their ability to interact with biological targets through multiple mechanisms. The trifluoromethyl (-CF~3~) and halogen (Cl, F) groups enhance lipophilicity, improve blood-brain barrier penetration, and resist oxidative metabolism, making these compounds ideal candidates for central nervous system (CNS) therapeutics.
Key Pharmacological Mechanisms:
- Enzyme Inhibition : Halogenated benzylamines exhibit potent inhibitory effects on enzymes such as monoamine oxidase (MAO) and reverse transcriptase. For example, benzylamine itself acts as a dual MAO-A/MAO-B inhibitor, a property leveraged in neurodegenerative disease research.
- Receptor Modulation : Structural analogs of benzylamine demonstrate affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation.
Table 1: Comparative Bioactivity of Halogenated Benzylamine Derivatives
| Compound | Target Enzyme/Receptor | IC~50~ (μM) | Key Modification |
|---|---|---|---|
| Benzylamine | MAO-A/MAO-B | 120 | Unmodified scaffold |
| 3-Chloro-benzylamine | MAO-B | 45 | Chlorine at meta-position |
| 4-Fluoro-benzylamine | 5-HT~1A~ receptor | 28 | Fluorine at para-position |
The strategic placement of halogens at meta- and para-positions on aromatic rings optimizes steric and electronic interactions, as seen in the enhanced MAO-B inhibition of 3-chloro-benzylamine compared to its parent compound.
Evolution of Halogenated Benzylamine Research Paradigms
Early research focused on synthetic accessibility and industrial scalability , with methods like the reaction of benzyl chloride with ammonia dominating production. Advances in catalysis, particularly using Raney nickel for reductive amination, enabled efficient synthesis of complex derivatives.
The 21st century saw a shift toward structure-activity relationship (SAR) studies and computational modeling . For instance, density functional theory (DFT) calculations now predict how halogen substituents influence electron distribution and binding energy at target sites. This paradigm shift has accelerated the design of derivatives like {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine , where synergistic halogen effects enhance target selectivity.
Current Research Landscape and Knowledge Gaps
Despite progress, critical challenges persist:
- Synthetic Complexity : Multi-halogenated derivatives require multi-step syntheses with low yields, necessitating novel catalytic systems.
- Metabolic Stability : While halogens resist oxidation, their introduction can inadvertently create metabolic hotspots via cytochrome P450 interactions.
- Target Specificity : Off-target effects remain a concern, particularly for CNS-targeted compounds with structural similarity to endogenous amines.
Table 2: Priority Research Areas for Halogenated Benzylamines
| Research Focus | Current Limitations | Proposed Solutions |
|---|---|---|
| Synthetic Efficiency | Low yields in multi-halogenation | Photocatalytic C-H functionalization |
| Metabolic Profiling | Unpredictable CYP interactions | Isotope labeling for tracer studies |
| Computational Predictivity | Limited SAR databases | Machine learning-driven QSAR models |
Recent studies emphasize photoinduced cross-coupling reactions and biocatalytic approaches to address synthetic bottlenecks. Concurrently, high-throughput screening platforms are identifying derivatives with improved therapeutic indices.
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJHNAKKOFQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process. One common method includes the following steps:
Formation of the phenoxy intermediate: The reaction between 3-chloro-4-fluorophenol and a suitable phenyl halide under basic conditions to form the phenoxy intermediate.
Substitution reaction: The phenoxy intermediate undergoes a nucleophilic substitution reaction with a methylamine source, such as methylamine hydrochloride, in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets at the cellular level. Research indicates that compounds similar to {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine exhibit significant activity against various cellular functions, including:
- Apoptosis Induction: The presence of halogens can enhance binding affinity to specific receptors or enzymes, potentially modulating apoptotic pathways.
- Inhibition of Cell Proliferation: Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells, making it a candidate for further investigation in oncology .
Case Study: Tyrosinase Inhibition
Recent studies have leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase, an enzyme involved in melanin production. Compounds derived from this structure exhibited varying degrees of inhibitory activity, with some showing IC50 values comparable to established inhibitors like kojic acid . This suggests that modifications to the phenyl ring can significantly impact the compound's biological activity.
Agrochemical Applications
Due to its chemical stability and reactivity, this compound is being explored for use in developing pesticides and herbicides. The incorporation of halogen atoms enhances the compound's effectiveness as a biocide, offering improved performance in agricultural settings .
Potential Benefits:
- Enhanced Efficacy: The unique structure allows for better binding to target sites in pests or weeds, potentially leading to lower application rates.
- Reduced Environmental Impact: The development of more targeted agrochemicals can minimize off-target effects and reduce overall chemical usage in agriculture.
Data Table: Comparative Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 1.38 | Tyrosinase Inhibitor |
| Compound B | Structure B | 2.96 | Anticancer Activity |
| This compound | Structure C | TBD | Potential Anticancer Activity |
Mechanism of Action
The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxy and methylamine groups contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine (Target) | C₁₄H₁₂ClFNO | 267.71 | 3-Cl, 4-F phenoxy; benzylamine backbone | Sigma-1 receptor ligands, antiproliferative agents |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | 2-Cl, 4-F phenyl; shorter backbone (no ether linkage) | Intermediate for pharmaceuticals |
| {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine | C₁₄H₁₁ClF₂NO | 285.70 | 4-Cl, 3-F phenoxy; additional 5-F substituent on phenyl | Enhanced halogenation for receptor selectivity |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₃BrClNO·HCl | 363.08 | 2-Br, 4-Cl phenoxy; bromine introduces steric bulk | Heavy atom derivatives for crystallography |
| 1-(3-Chloro-4-fluorophenyl)ethylamine | C₉H₁₁ClFN | 187.64 | Ethyl linker instead of benzyl; 3-Cl, 4-F phenyl | Bioavailability studies (shorter chain) |
| 3-[(3-Chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine | C₁₁H₁₂ClFN₃O | 264.69 | Pyrazole ring replaces phenyl; heterocyclic diversity | Anticancer scaffolds |
Key Structural and Functional Differences
Halogen Substitution Patterns: The target compound’s 3-Cl, 4-F phenoxy group contrasts with (2-chloro-4-fluorophenyl)methylamine’s 2-Cl, 4-F phenyl substitution. The para-fluoro meta-chloro configuration in the target compound may enhance π-stacking interactions in receptor binding compared to ortho-substituted analogs .
Backbone Modifications :
- Replacing the benzyl group with an ethyl linker () reduces molecular weight (187.64 g/mol) and may improve solubility but limit aromatic interactions .
- The pyrazole-containing analog () introduces a nitrogen-rich heterocycle, which could modulate hydrogen-bonding capacity and metabolic stability .
Biological Implications :
Biological Activity
The compound {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Structural Characteristics
The molecular structure of This compound includes a phenoxy group substituted with chlorine and fluorine atoms, linked to a methyl amine moiety. This specific arrangement is significant as it influences the compound's reactivity and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₄ClFNO |
| Molecular Weight | Approximately 229.72 g/mol |
| Functional Groups | Amine, Phenyl, Chlorine, Fluorine |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Chlorinated phenolic compounds typically show antibacterial properties due to their ability to disrupt bacterial cell membranes.
- Anticancer Activity : Some derivatives have been investigated for their capacity to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroactivity : The amine group may influence neurotransmitter systems, suggesting potential psychoactive effects.
Inhibitory Effects on Tyrosinase
A study focused on the inhibitory effects of compounds containing the 3-chloro-4-fluorophenyl moiety revealed significant results. The IC50 values for various derivatives were compared, demonstrating that modifications in the structure could enhance inhibitory potency:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2c | 1.38 | Comparable potency to reference compound |
| 3b | 0.39 | 3.5-fold more potent than parent compound |
| 4d | 2.96 | Enhanced activity due to structural modifications |
The presence of the 3-chloro-4-fluorophenyl fragment was crucial for binding interactions within the catalytic pocket of tyrosinase, as confirmed by docking studies .
Antitumor Activity
In vivo studies have shown that related compounds exhibit potent antitumor efficacy against various cancer models. For instance, a derivative demonstrated significant tumor regression in murine models when administered at specific dosages:
| Dosage (mg/kg) | Response (%) |
|---|---|
| 100 | 86% regression |
| 200 | 100% regression |
These findings suggest that the structural features of these compounds contribute significantly to their therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various factors:
- Halogen Substitutions : The presence of chlorine and fluorine atoms enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets.
- Amine Group Positioning : The positioning of the methyl amine group affects the compound's ability to interact with cellular receptors and enzymes.
Predictive Modeling
Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities based on molecular structure. These models suggest that compounds with similar structures may exhibit varied pharmacological effects, guiding future research directions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions starting with fluorinated phenol derivatives. For example, nitro intermediates (e.g., 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl ether) can be reduced using iron powder, followed by formylation and dehydration with phosphorus oxychloride to generate isonitrile intermediates. Optimization of catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for nucleophilic substitution) is critical for improving purity and yield .
- Key Parameters : Monitor reaction temperature (e.g., 80–100°C for nitro reduction) and stoichiometric ratios (e.g., excess formic acid for formylation) to minimize byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Analytical Techniques :
- NMR : Use and NMR to confirm substitution patterns on the aromatic ring and methylamine group.
- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS to verify molecular weight (e.g., calculated , MW 279.7 g/mol) and detect impurities .
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereochemistry .
Q. How can computational modeling predict the reactivity of the fluorophenoxy moiety in this compound?
- Approach : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate electronic effects of the chloro-fluorophenoxy group. Compare HOMO-LUMO gaps with experimental redox potentials to assess electrophilic/nucleophilic behavior .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies of fluorinated aryl methylamine derivatives?
- Case Study : If in vitro assays show inconsistent IC values (e.g., for enzyme inhibition), validate results using orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify substituent-specific effects .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or cell-line variability .
Q. How does the steric and electronic profile of the 3-chloro-4-fluorophenoxy group influence interactions with biological targets?
- Mechanistic Insights :
- Steric Effects : Compare binding modes using molecular docking (e.g., AutoDock Vina) against targets like GPCRs or kinases. The chloro group may hinder - stacking, while fluorine enhances electronegativity.
- Electronic Effects : Measure Hammett constants () for substituents to correlate with activity trends. For example, -Cl () and -F () may synergistically modulate electron density .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Framework : Adapt methodologies from Project INCHEMBIOL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
